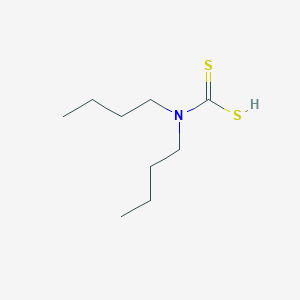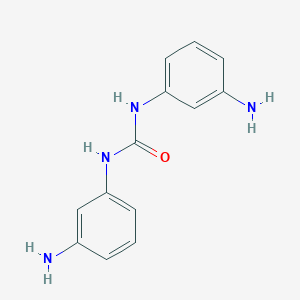
1,3-Bis(3-aminophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-aminophenyl)urea, also known as BAPU, is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. BAPU is a derivative of urea and is composed of two 3-aminophenyl groups attached to a central urea molecule.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-aminophenyl)urea is not fully understood, but it is believed to involve the formation of hydrogen bonds and π-π interactions with other molecules. 1,3-Bis(3-aminophenyl)urea can also interact with metal ions through coordination bonds. These interactions can lead to changes in the electronic and optical properties of 1,3-Bis(3-aminophenyl)urea, which can be exploited for sensing applications.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1,3-Bis(3-aminophenyl)urea. However, studies have shown that 1,3-Bis(3-aminophenyl)urea is not toxic to cells and has low cytotoxicity. 1,3-Bis(3-aminophenyl)urea has also been shown to have antibacterial and antifungal properties, which may be useful in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(3-aminophenyl)urea has several advantages for lab experiments, including its high purity and solubility in organic solvents. 1,3-Bis(3-aminophenyl)urea is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 1,3-Bis(3-aminophenyl)urea is relatively expensive compared to other compounds, which may limit its use in some research projects.
Direcciones Futuras
There are several future directions for research on 1,3-Bis(3-aminophenyl)urea. One area of interest is the development of 1,3-Bis(3-aminophenyl)urea-based sensors for the detection of environmental pollutants and toxic substances. Another area of research is the synthesis of 1,3-Bis(3-aminophenyl)urea derivatives with enhanced properties, such as increased sensitivity or selectivity for specific analytes. 1,3-Bis(3-aminophenyl)urea may also have potential applications in the fields of drug delivery and biomedicine, although further studies are needed to explore these possibilities.
Conclusion
In conclusion, 1,3-Bis(3-aminophenyl)urea is a versatile and promising compound that has been extensively studied for its potential applications in various scientific fields. 1,3-Bis(3-aminophenyl)urea has unique properties that make it suitable for use in the development of sensors, polymers, and other compounds. While there is still much to be learned about the mechanism of action and potential applications of 1,3-Bis(3-aminophenyl)urea, it is clear that this compound has significant potential for future research and development.
Métodos De Síntesis
The synthesis of 1,3-Bis(3-aminophenyl)urea involves the reaction of 3-aminophenyl isocyanate with urea in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of 1,3-Bis(3-aminophenyl)urea can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1,3-Bis(3-aminophenyl)urea has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of 1,3-Bis(3-aminophenyl)urea is in the development of sensors for the detection of heavy metals and other toxic substances. 1,3-Bis(3-aminophenyl)urea can form complexes with metal ions, which can be detected by fluorescence spectroscopy or electrochemical methods. 1,3-Bis(3-aminophenyl)urea has also been used as a building block for the synthesis of other compounds, such as dendrimers and polymers.
Propiedades
Número CAS |
101-22-4 |
|---|---|
Nombre del producto |
1,3-Bis(3-aminophenyl)urea |
Fórmula molecular |
C13H14N4O |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
1,3-bis(3-aminophenyl)urea |
InChI |
InChI=1S/C13H14N4O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,14-15H2,(H2,16,17,18) |
Clave InChI |
IKLYNYSRJGANON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |
Sinónimos |
N,N'-bis(3-aminophenyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



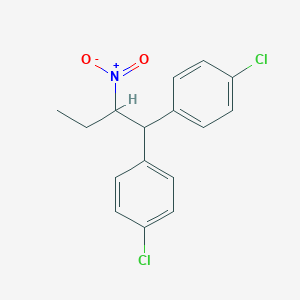
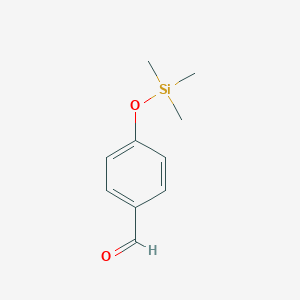
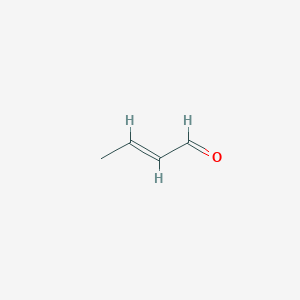

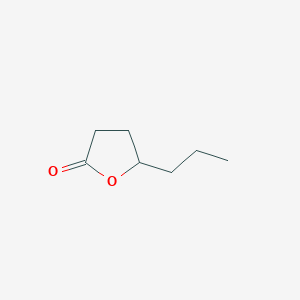
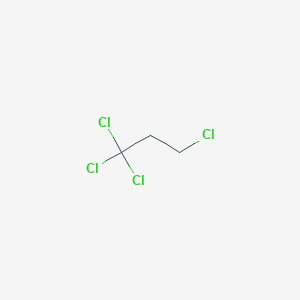
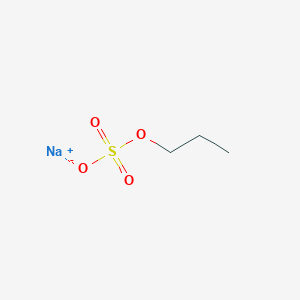
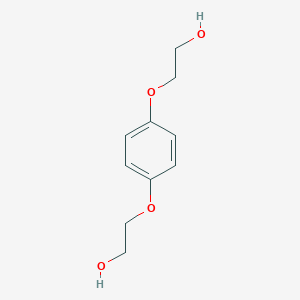
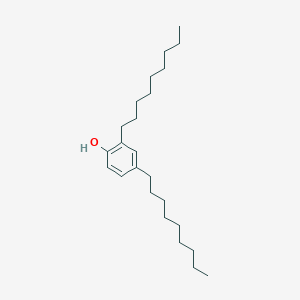
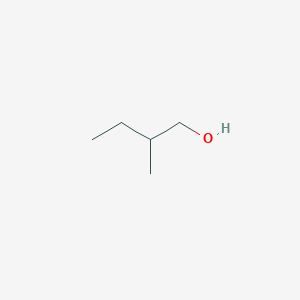
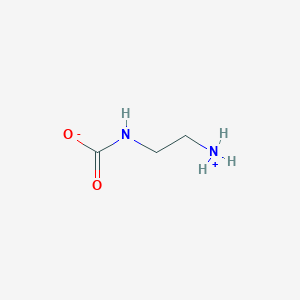
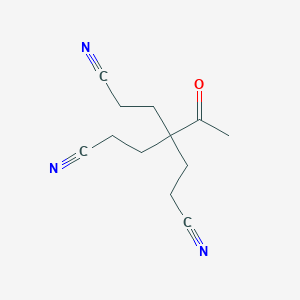
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
